6'-O-beta-D-Apiofuranosylsweroside

Mass Spectrometry Molecular Weight Secoiridoid Glycoside

QC and metabolomics workflows for Lonicera species require the correct authentic standard. Substituting sweroside or loganin causes false negatives and peak misassignment due to distinct TPSA (194 vs. 135 Ų), XLogP, and HBD count. - **Differentiation**: Unique apiose moiety alters retention, permeability, and exact mass (490.1686 Da). - **Application**: Mandatory for system suitability in HPLC-UV/LC-MS and chemotaxonomic authentication. - **Supply**: Direct procurement ensures method validity without surrogate-based errors.

Molecular Formula C21H30O13
Molecular Weight 490.458
CAS No. 266678-59-5
Cat. No. B2502763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-O-beta-D-Apiofuranosylsweroside
CAS266678-59-5
Molecular FormulaC21H30O13
Molecular Weight490.458
Structural Identifiers
SMILESC=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O
InChIInChI=1S/C21H30O13/c1-2-9-10-3-4-29-17(27)11(10)5-30-18(9)34-19-15(25)14(24)13(23)12(33-19)6-31-20-16(26)21(28,7-22)8-32-20/h2,5,9-10,12-16,18-20,22-26,28H,1,3-4,6-8H2/t9-,10+,12-,13-,14+,15-,16+,18+,19+,20-,21-/m1/s1
InChIKeyJNPXCTROEJQHKD-WOFCNKIPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6'-O-beta-D-Apiofuranosylsweroside: Chemical and Physicochemical Overview


6'-O-beta-D-Apiofuranosylsweroside (CAS 266678-59-5) is a secoiridoid glycoside belonging to the iridoid class of monoterpenoids. Its structure comprises a sweroside aglycone backbone further glycosylated at the 6'-O position with a β-D-apiofuranosyl sugar unit [1][2]. The compound has been isolated from the roots of Lonicera quinquelocularis and the leaves of Lonicera angustifolia (Caprifoliaceae) [1][2]. It possesses a molecular formula of C21H30O13, a molecular weight of 490.50 g/mol, and a topological polar surface area (TPSA) of 194.00 Ų [3]. As an analytically distinct entity, it is differentiated from the simpler secoiridoid sweroside by the presence of the additional apiose moiety, which alters its physicochemical and chromatographic properties significantly.

6'-O-beta-D-Apiofuranosylsweroside: Why Generic Substitution Fails


Although sweroside and loganin are structurally related secoiridoid glycosides often co-occurring with 6'-O-beta-D-apiofuranosylsweroside in Lonicera species, they exhibit fundamentally different molecular properties that preclude their interchangeable use as reference standards or surrogates in bioassays [1][2]. The addition of a β-D-apiofuranosyl residue to the sweroside scaffold increases the molecular weight by approximately 132 Da and raises the TPSA from ~135 Ų to ~194 Ų, which significantly alters solubility, chromatographic retention, and membrane permeability [3]. Consequently, analytical methods developed for sweroside or loganin will not resolve or quantify the apiofuranosyl derivative without re-optimization, and any pharmacological activity data generated on the parent iridoids cannot be directly extrapolated to the glycosylated variant.

6'-O-beta-D-Apiofuranosylsweroside: Quantitative Differentiation Evidence


Molecular Weight Shift for Unambiguous MS Discrimination

6'-O-beta-D-Apiofuranosylsweroside (exact mass 490.1686 Da) exhibits a molecular ion [M+H]+ at m/z 491.17 and [M+Na]+ at m/z 513.15 in HR-FAB mass spectrometry, whereas sweroside (exact mass 358.1264 Da) displays an [M+H]+ at m/z 359.13 [1][2]. The mass difference of approximately 132 Da corresponds precisely to the addition of one apiose sugar residue (C5H8O4), providing unequivocal mass spectrometric differentiation between the two compounds in complex plant extracts or metabolomics workflows.

Mass Spectrometry Molecular Weight Secoiridoid Glycoside

TPSA Difference and Membrane Permeability Prediction

The TPSA of 6'-O-beta-D-Apiofuranosylsweroside is 194.00 Ų, compared to 134.91 Ų for sweroside and 155.14 Ų for loganin [1]. A TPSA above 140 Ų is generally associated with poor intestinal absorption and limited blood-brain barrier penetration. The 59 Ų increase over sweroside suggests that the apiofuranosyl derivative may exhibit substantially different oral bioavailability and tissue distribution profiles, which is critical when selecting compounds for in vivo pharmacological studies.

ADME Prediction Topological Polar Surface Area Membrane Permeability

Optical Rotation Similarity to Sweroside

The specific optical rotation of 6'-O-beta-D-apiofuranosylsweroside is reported as α19D -206° (MeOH), which is essentially identical to the literature value for sweroside of [α]D -207° (c=1, MeOH) [1]. This near-identity indicates that the additional apiose sugar at the 6'-O position does not significantly alter the electronic environment of the chromophoric iridoid core, but it also means that optical rotation alone cannot distinguish the two compounds in QC settings, necessitating orthogonal methods such as MS or HPLC retention time comparison.

Optical Rotation Chiroptical Property Quality Control

Exclusive Occurrence as Chemotaxonomic Marker

6'-O-beta-D-Apiofuranosylsweroside has been reported exclusively from the roots of Lonicera quinquelocularis and the leaves of Lonicera angustifolia, with reproducible HR-FAB mass spectrometric detection at m/z 491.17 [M+H]+ [1][2]. In contrast, sweroside is widely distributed across at least six plant families (Gentianaceae, Caprifoliaceae, Dipsacaceae, etc.) [3]. This restricted distribution makes the target compound a potential species-specific or tissue-specific chemotaxonomic marker, a property that sweroside lacks.

Chemotaxonomy Natural Product Isolation Plant Metabolomics

LogP Difference and Chromatographic Behavior

The XLogP3 value for 6'-O-beta-D-Apiofuranosylsweroside is predicted at -3.40, compared to -2.81 calculated for sweroside [1]. A more negative logP indicates greater hydrophilicity, which translates into shorter retention times on reversed-phase C18 columns and higher aqueous solubility. This difference has practical implications for both analytical method development and formulation science, as chromatographic separation from co-occurring iridoids such as loganin (XLogP ~-2.73) and sweroside may require gradient optimization.

LogP Reversed-Phase HPLC Solubility

Hydrogen Bonding Profiles and Drug-Likeness

6'-O-beta-D-Apiofuranosylsweroside contains 7 hydrogen bond donors (HBD) and 13 hydrogen bond acceptors (HBA), compared to sweroside with 4 HBD and 9 HBA, and loganin with 5 HBD and 10 HBA [1][2][3]. The increased HBD count exceeds the Lipinski rule-of-five threshold (HBD ≤ 5), predicting lower passive oral absorption for the target compound. This divergence in key drug-likeness parameters further underscores that bioactivity data generated on sweroside or loganin cannot be translated to the glycosylated derivative.

Drug-Likeness Hydrogen Bonding Lipinski Rules

6'-O-beta-D-Apiofuranosylsweroside: Targeted Application Scenarios


Authentic Standard for Metabolomic Profiling

The compound's unique exact mass (490.1686 Da) and exclusive occurrence in L. quinquelocularis and L. angustifolia make it an indispensable authentic standard for untargeted metabolomics workflows aiming to discriminate Lonicera species or authenticate botanical raw materials [1][2]. Substituting sweroside (m/z 359.13) would generate false-negative identifications and compromise chemotaxonomic conclusions [3].

QC Method Development for Lonicera Products

The distinct XLogP (-3.40 vs. -2.81 for sweroside) and higher TPSA (194 vs. 135 Ų) necessitate that QC laboratories procure the authentic compound as a system suitability standard when developing or validating HPLC-UV or LC-MS methods for Lonicera-containing formulations [1]. Generic use of sweroside as a surrogate retention time marker would result in inaccurate peak assignment and failed method transfer [2].

ADME Screening of Glycosylated Secoiridoids

With 7 HBD (exceeding Lipinski's rule) and a TPSA of 194 Ų, the compound represents a distinct permeability class compared to sweroside (4 HBD, TPSA 135 Ų) [1]. Pharmaceutical research groups evaluating the therapeutic potential of secoiridoid glycosides must procure this specific compound rather than relying on sweroside or loganin data, as the apiose moiety fundamentally alters predicted oral absorption and membrane permeation [2].

Screening for Anti-Inflammatory and Antioxidant Hits

Although direct bioactivity data for the target compound remains sparse in the peer-reviewed literature, its structural distinction from sweroside and loganin—both of which exhibit quantifiable COX-1 inhibition (loganin IC50 = 3.55 µM) and anti-inflammatory activity [1]—suggests that the apiofuranosyl derivative may display a divergent selectivity profile [2]. Procurement as a structurally unique entity is justified for screening libraries aiming to explore glycosylation-dependent structure-activity relationships in iridoid natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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